Cas no 1261658-97-2 (6-Bromonaphthalene-1-acetic acid)

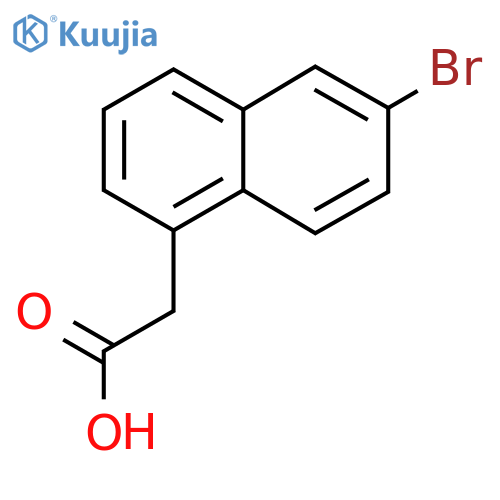

1261658-97-2 structure

商品名:6-Bromonaphthalene-1-acetic acid

CAS番号:1261658-97-2

MF:C12H9BrO2

メガワット:265.102662801743

CID:4797680

6-Bromonaphthalene-1-acetic acid 化学的及び物理的性質

名前と識別子

-

- 6-Bromonaphthalene-1-acetic acid

-

- インチ: 1S/C12H9BrO2/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6H,7H2,(H,14,15)

- InChIKey: AALVBJUABRRIKJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C(C=1)=CC=CC=2CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 3.3

6-Bromonaphthalene-1-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000556-500mg |

6-Bromonaphthalene-1-acetic acid |

1261658-97-2 | 98% | 500mg |

$1038.80 | 2023-09-03 | |

| Alichem | A219000556-1g |

6-Bromonaphthalene-1-acetic acid |

1261658-97-2 | 98% | 1g |

$1752.40 | 2023-09-03 |

6-Bromonaphthalene-1-acetic acid 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1261658-97-2 (6-Bromonaphthalene-1-acetic acid) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量